molecular formula C13H15N B11908951 2,4,6,8-Tetramethylquinoline CAS No. 49616-71-9

2,4,6,8-Tetramethylquinoline

Cat. No.: B11908951
CAS No.: 49616-71-9
M. Wt: 185.26 g/mol
InChI Key: KQVOXLMITIYKFB-UHFFFAOYSA-N
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Description

2,4,6,8-Tetramethylquinoline is a heterocyclic aromatic organic compound with the molecular formula C13H15N. It belongs to the quinoline family, which is known for its wide range of biological and industrial applications. The compound is characterized by the presence of four methyl groups attached to the quinoline ring, which significantly influences its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8-Tetramethylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts. Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition-metal catalyzed reactions, such as those involving palladium or copper, are frequently used to facilitate the formation of the quinoline ring. These methods are optimized for large-scale production to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions: 2,4,6,8-Tetramethylquinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,4,6,8-Tetramethylquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, it is believed to interfere with cell proliferation pathways, leading to apoptosis of cancer cells .

Comparison with Similar Compounds

Comparison: 2,4,6,8-Tetramethylquinoline is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and biological activity. Compared to 2,4,5,8-Tetramethylquinoline, it exhibits different substitution patterns that can lead to variations in its chemical behavior and applications. Similarly, 2,2,4-Trimethylhydroquinoline and 8-R-1-Aryl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolines have distinct structural features that differentiate them from this compound .

Properties

CAS No.

49616-71-9

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

2,4,6,8-tetramethylquinoline

InChI

InChI=1S/C13H15N/c1-8-5-10(3)13-12(6-8)9(2)7-11(4)14-13/h5-7H,1-4H3

InChI Key

KQVOXLMITIYKFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)C)C

Origin of Product

United States

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